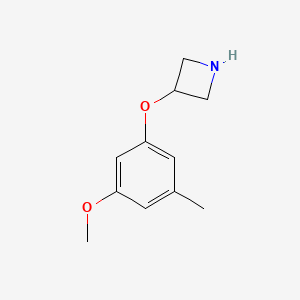
3-(3-Methoxy-5-methyl-phenoxy)-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxy-5-methylphenoxy)-azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 3-methoxy-5-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-5-methylphenoxy)-azetidine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-5-methylphenol and azetidine.
Reaction Conditions: The phenol group of 3-methoxy-5-methylphenol is first activated, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reaction: The activated phenol is then reacted with azetidine under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a palladium-catalyzed cross-coupling reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for 3-(3-Methoxy-5-methylphenoxy)-azetidine would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxy-5-methylphenoxy)-azetidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated ring system.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3) can be used.
Major Products
Oxidation: Formation of 3-(3-formyl-5-methylphenoxy)-azetidine.
Reduction: Formation of a more saturated azetidine derivative.
Substitution: Formation of various substituted phenoxy-azetidine derivatives.
Scientific Research Applications
3-(3-Methoxy-5-methylphenoxy)-azetidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-5-methylphenoxy)-azetidine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The azetidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methylphenol: A precursor in the synthesis of 3-(3-Methoxy-5-methylphenoxy)-azetidine.
3-(3-Methoxy-5-methylphenoxy)-5-methylphenol: A structurally related compound with similar functional groups.
1-[2-Methoxy-4-(3-methoxy-5-methylphenoxy)-6-methylphenyl]-ethanone: Another related compound with a different core structure.
Uniqueness
3-(3-Methoxy-5-methylphenoxy)-azetidine is unique due to the presence of both an azetidine ring and a methoxy-methylphenoxy group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(3-methoxy-5-methylphenoxy)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-8-3-9(13-2)5-10(4-8)14-11-6-12-7-11/h3-5,11-12H,6-7H2,1-2H3 |
InChI Key |
KMQUGCDLMBIOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CNC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
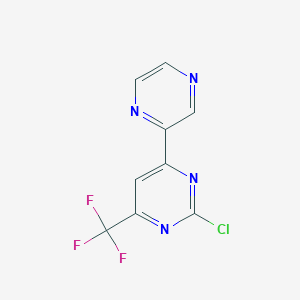
![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)
![[(1R,2S,6S,9R)-4,4,11,11-tetrakis(trideuteriomethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13722535.png)
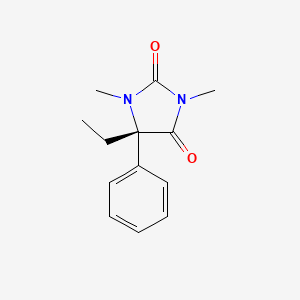
![N-Isopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13722548.png)
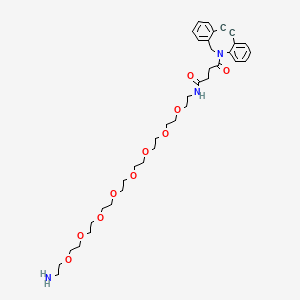
![[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
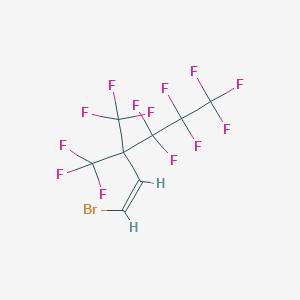

![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B13722573.png)
![1-(3,3,4,4,4-Pentafluoro-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13722586.png)
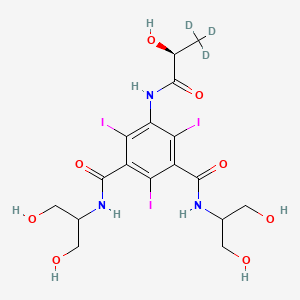
![Ethyl 1-Boc-3-[2-(phenylamino)ethyl]piperidine-3-carboxylate](/img/structure/B13722592.png)
